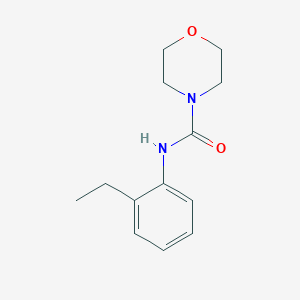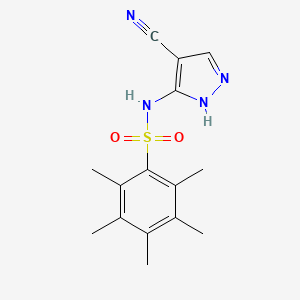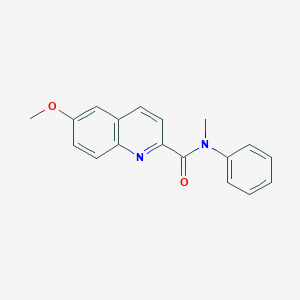
N-(2-ethylphenyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-4-morpholinecarboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic derivative of morpholine that has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-4-morpholinecarboxamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess various biochemical and physiological effects, including:
1. Inhibition of inflammatory cytokines: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
2. Induction of apoptosis: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
3. Reduction of oxidative stress: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of using N-(2-ethylphenyl)-4-morpholinecarboxamide in lab experiments are:
Advantages:
1. N-(2-ethylphenyl)-4-morpholinecarboxamide is a synthetic compound that can be easily synthesized in large quantities.
2. N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties, making it a well-characterized compound.
3. N-(2-ethylphenyl)-4-morpholinecarboxamide has shown potential applications in various fields of research, making it a versatile compound.
Limitations:
1. The mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide is not fully understood, making it difficult to design experiments to study its effects.
2. N-(2-ethylphenyl)-4-morpholinecarboxamide has not been extensively studied for its toxicity, making it important to exercise caution when working with this compound.
3. N-(2-ethylphenyl)-4-morpholinecarboxamide may have limited solubility in some solvents, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethylphenyl)-4-morpholinecarboxamide, including:
1. Elucidating the mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide: Further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide and how it exerts its pharmacological effects.
2. Studying the toxicity of N-(2-ethylphenyl)-4-morpholinecarboxamide: Further studies are needed to determine the toxicity of N-(2-ethylphenyl)-4-morpholinecarboxamide and its potential side effects.
3. Developing new derivatives of N-(2-ethylphenyl)-4-morpholinecarboxamide: Further studies are needed to develop new derivatives of N-(2-ethylphenyl)-4-morpholinecarboxamide with improved pharmacological properties.
4. Investigating the potential use of N-(2-ethylphenyl)-4-morpholinecarboxamide in combination therapy: Further studies are needed to investigate the potential use of N-(2-ethylphenyl)-4-morpholinecarboxamide in combination with other drugs to enhance its pharmacological effects.
Conclusion:
In conclusion, N-(2-ethylphenyl)-4-morpholinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties and has shown potential applications as an anti-inflammatory, anticancer, and antioxidant agent. Further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide, its toxicity, and its potential use in combination therapy.
Synthesemethoden
The synthesis of N-(2-ethylphenyl)-4-morpholinecarboxamide can be achieved through a multistep process that involves the reaction of 2-ethylphenylamine with ethyl chloroformate, followed by the reaction of the resulting compound with morpholine. This process yields N-(2-ethylphenyl)-4-morpholinecarboxamide as a white crystalline powder with a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties and has shown potential applications in various fields of research. Some of the scientific research applications of N-(2-ethylphenyl)-4-morpholinecarboxamide are:
1. Anti-inflammatory agent: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
2. Anticancer agent: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess anticancer properties and has been studied for its potential use in the treatment of various types of cancer.
3. Antioxidant agent: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-11-5-3-4-6-12(11)14-13(16)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNKWCUVAGEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-morpholinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)

![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)